Fluoxetine hydrochloride
    Fluoxetine hydrochloride
        N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-1-propanamine hydrochloride (1:1) is a hydrochloride and a N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
Fluoxetine Hydrochloride is the hydrochloride salt form of fluoxetine, a diphenhydramine derivative and selective serotonin reuptake inhibitor with antidepressant, anti-anxiety, antiobsessional and antibulimic activity and with potential immunomodulating activity. Upon administration, fluoxetine binds to the presynaptic serotonin (5-HT) receptor resulting in negative allosteric modulation of the receptor complex, thereby blocking recycling of serotonin by the presynaptic receptor. Inhibition of serotonin reuptake by fluoxetine enhances serotonergic function through serotonin accumulation in the synaptic space, resulting in long-term desensitization and downregulation of 5-HT receptors, preventing 5-HT-mediated signaling and leading to antidepressant, anti-anxiety, antiobsessional and antibulimic effects. In addition, fluoxetine may inhibit the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6). This may prevent IL-6-mediated inflammation and cytokine storm.
The first highly specific serotonin uptake inhibitor. It is used as an antidepressant and often has a more acceptable side-effects profile than traditional antidepressants.
See also: Fluoxetine (has active moiety); Fluoxetine Hydrochloride; Olanzapine (component of).
                        Fluoxetine Hydrochloride is the hydrochloride salt form of fluoxetine, a diphenhydramine derivative and selective serotonin reuptake inhibitor with antidepressant, anti-anxiety, antiobsessional and antibulimic activity and with potential immunomodulating activity. Upon administration, fluoxetine binds to the presynaptic serotonin (5-HT) receptor resulting in negative allosteric modulation of the receptor complex, thereby blocking recycling of serotonin by the presynaptic receptor. Inhibition of serotonin reuptake by fluoxetine enhances serotonergic function through serotonin accumulation in the synaptic space, resulting in long-term desensitization and downregulation of 5-HT receptors, preventing 5-HT-mediated signaling and leading to antidepressant, anti-anxiety, antiobsessional and antibulimic effects. In addition, fluoxetine may inhibit the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6). This may prevent IL-6-mediated inflammation and cytokine storm.
The first highly specific serotonin uptake inhibitor. It is used as an antidepressant and often has a more acceptable side-effects profile than traditional antidepressants.
See also: Fluoxetine (has active moiety); Fluoxetine Hydrochloride; Olanzapine (component of).
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        56296-78-7    
    
    
        VCID:
        
        VC20740444    
        
        InChI:
        
        InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H    
    
        
        SMILES:
        
        C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.[Cl-]    
    
        
        Molecular Formula:
        
        C17H19ClF3NO    
    
        
        Molecular Weight:
        
        345.8 g/mol    
    
Fluoxetine hydrochloride
CAS No.: 56296-78-7
Cat. No.: VC20740444
Molecular Formula: C17H19ClF3NO
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Description | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-1-propanamine hydrochloride (1:1) is a hydrochloride and a N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. Fluoxetine Hydrochloride is the hydrochloride salt form of fluoxetine, a diphenhydramine derivative and selective serotonin reuptake inhibitor with antidepressant, anti-anxiety, antiobsessional and antibulimic activity and with potential immunomodulating activity. Upon administration, fluoxetine binds to the presynaptic serotonin (5-HT) receptor resulting in negative allosteric modulation of the receptor complex, thereby blocking recycling of serotonin by the presynaptic receptor. Inhibition of serotonin reuptake by fluoxetine enhances serotonergic function through serotonin accumulation in the synaptic space, resulting in long-term desensitization and downregulation of 5-HT receptors, preventing 5-HT-mediated signaling and leading to antidepressant, anti-anxiety, antiobsessional and antibulimic effects. In addition, fluoxetine may inhibit the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6). This may prevent IL-6-mediated inflammation and cytokine storm. The first highly specific serotonin uptake inhibitor. It is used as an antidepressant and often has a more acceptable side-effects profile than traditional antidepressants. See also: Fluoxetine (has active moiety); Fluoxetine Hydrochloride; Olanzapine (component of). | 
|---|---|
| CAS No. | 56296-78-7 | 
| Molecular Formula | C17H19ClF3NO | 
| Molecular Weight | 345.8 g/mol | 
| IUPAC Name | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | 
| Standard InChI | InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | 
| Standard InChI Key | GIYXAJPCNFJEHY-UHFFFAOYSA-N | 
| SMILES | C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.[Cl-] | 
| Canonical SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | 
| Appearance | Assay:≥98%A crystalline solid | 
| Colorform | White to off-white crystalline solid | 
| Melting Point | 158.4-158.9 °C Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | 
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